molecular formula C17H17ClN2O5 B4044181 2-(4-chlorophenoxy)-N-(2-methoxy-4-nitrophenyl)-2-methylpropanamide

2-(4-chlorophenoxy)-N-(2-methoxy-4-nitrophenyl)-2-methylpropanamide

Cat. No.: B4044181
M. Wt: 364.8 g/mol
InChI Key: OWWILGRUOFFWPR-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(2-methoxy-4-nitrophenyl)-2-methylpropanamide is a useful research compound. Its molecular formula is C17H17ClN2O5 and its molecular weight is 364.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 364.0825993 g/mol and the complexity rating of the compound is 474. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photopolymerization Applications

One study explores the use of a related compound in photopolymerization, indicating its potential in materials science for developing new polymers with specific properties. The research focused on a compound with a similar structure, showcasing its efficiency as a photoinitiator in nitroxide-mediated photopolymerization processes, which are crucial for creating polymers with tailored characteristics for various industrial applications (Guillaneuf et al., 2010).

Environmental Impact Study

Another study analyzed the impurities of dioxin and dioxin-like compounds in Japanese agrochemical formulations, including compounds similar to "2-(4-chlorophenoxy)-N-(2-methoxy-4-nitrophenyl)-2-methylpropanamide." This research highlights the environmental impact of these chemicals, particularly their contribution to pollution and potential risks to human health and the environment (Masunaga et al., 2001).

Drug Synthesis Research

In the pharmaceutical field, related compounds have been synthesized for potential therapeutic applications. One study described the synthesis of Gefitinib, an anticancer drug, where a compound with a similar methoxy and nitrophenyl structure played a key role in the drug's synthesis pathway. This demonstrates the compound's significance in developing treatments for diseases like cancer (Jin et al., 2005).

Electrochemical Properties and Polymer Research

Further research into the electrochemical properties of novel aromatic poly(amine−amide)s, incorporating triphenylamine-containing aromatic diamine with methoxy and nitro substituents, suggests applications in electronics and materials science. These compounds exhibit high thermal stability and electrochromic behaviors, important for developing new electronic devices and materials (Liou & Lin, 2009).

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(2-methoxy-4-nitrophenyl)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O5/c1-17(2,25-13-7-4-11(18)5-8-13)16(21)19-14-9-6-12(20(22)23)10-15(14)24-3/h4-10H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWWILGRUOFFWPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.